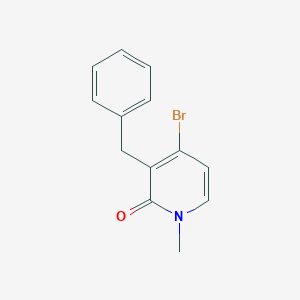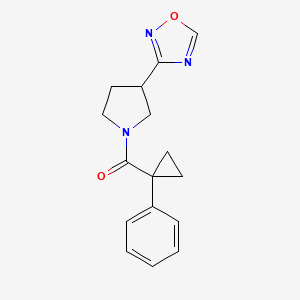
3-Benzyl-4-bromo-1-methylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
While specific chemical reactions involving 3-Benzyl-4-bromo-1-methylpyridin-2-one are not available, it’s important to note that pyridine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and many others .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of Schiff base compounds, like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, involves the condensation of halogenated salicylaldehydes and methylpyridines, demonstrating the chemical versatility of pyridine derivatives in forming structurally complex and biologically active compounds (Wang et al., 2008).
Electrochemical and Photophysical Studies
- Photoactive complexes incorporating pyridine derivatives show significant potential in electrochemical applications, with observed electrogenerated chemiluminescence (ECL) in the presence of co-reactants, illustrating their use in developing new materials for electronic and optical devices (R. Gobetto et al., 2006).
Chemical Reactivity and Applications
- Pyridinium salts, like 2-benzyloxy-1-methylpyridinium triflate, have been shown to efficiently convert alcohols into benzyl ethers, showcasing their utility in organic synthesis and potential applications in pharmaceutical and material sciences (Kevin W. C. Poon & G. Dudley, 2006).
Novel Derivatives and Biological Activities
- The development of novel pyridine-based derivatives via Suzuki cross-coupling reactions has demonstrated their potential in biologically active compounds, offering insights into their applications in drug development and the study of biological mechanisms (Gulraiz Ahmad et al., 2017).
Antibacterial Properties
- Benzyl substituted pyridine bromide quaternary ammonium salts have been synthesized and shown to exhibit good antibacterial properties against various bacteria, suggesting their potential use in developing new antimicrobial agents (Ni Chun-lin, 2010).
properties
IUPAC Name |
3-benzyl-4-bromo-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-15-8-7-12(14)11(13(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGOMOOUJSFXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-4-bromo-1-methylpyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2803547.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide](/img/structure/B2803549.png)

![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide](/img/structure/B2803551.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2803555.png)
![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2803557.png)

![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2803561.png)

![N(=[N+]=[N-])Ccoc(C(F)(F)F)(C(F)(F)F)C(F)(F)F](/img/structure/B2803564.png)


